Di Boc Velpatasvir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di Boc Velpatasvir is a derivative of Velpatasvir, a potent pan-genotypic nonstructural protein 5A (NS5A) inhibitor used in the treatment of hepatitis C virus (HCV) infection. Velpatasvir is known for its high efficacy across all major HCV genotypes and is often used in combination with sofosbuvir .
準備方法
The synthesis of Di Boc Velpatasvir involves multiple steps, starting with the preparation of Boc-protected methoxymethylproline. The synthetic route includes esterification, Boc-protection, and tosylation to form intermediates, followed by nucleophilic substitution and coupling reactions under basic conditions and in the presence of metal catalysts .
化学反応の分析
Di Boc Velpatasvir undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include palladium catalysts, benzylic chloride, and methanolic hydrochloric acid. .
科学的研究の応用
Di Boc Velpatasvir has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of antiviral compounds.
Biology: Studied for its role in inhibiting the replication of HCV.
Medicine: Used in combination therapies for the treatment of HCV infection.
Industry: Employed in the production of antiviral medications
作用機序
Di Boc Velpatasvir exerts its effects by inhibiting the nonstructural protein 5A (NS5A), a protein necessary for the replication and assembly of the hepatitis C virus. This inhibition disrupts the viral replication process, leading to a reduction in viral load .
類似化合物との比較
Di Boc Velpatasvir is unique due to its high efficacy and broad-spectrum activity against multiple HCV genotypes. Similar compounds include:
Ledipasvir: Another NS5A inhibitor used in combination with sofosbuvir.
Daclatasvir: A first-generation NS5A inhibitor with a lower barrier to resistance compared to Velpatasvir.
Elbasvir: An NS5A inhibitor used in combination with grazoprevir
This compound stands out due to its high resistance barrier and effectiveness in treating HCV infections across all major genotypes.
特性
分子式 |
C43H52N6O7 |
---|---|
分子量 |
764.9 g/mol |
IUPAC名 |
tert-butyl (2S,4S)-4-(methoxymethyl)-2-[17-[2-[(2S,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C43H52N6O7/c1-42(2,3)55-40(50)48-19-24(21-52-7)13-34(48)38-44-18-33(46-38)27-9-11-29-28(15-27)23-54-36-17-30-26(16-31(29)36)10-12-32-37(30)47-39(45-32)35-14-25(22-53-8)20-49(35)41(51)56-43(4,5)6/h9-12,15-18,24-25,34-35H,13-14,19-23H2,1-8H3,(H,44,46)(H,45,47)/t24-,25-,34-,35-/m0/s1 |
InChIキー |
ZOTSCPHMAPKCRS-WFJFNWOVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)OC(C)(C)C)COC)COC |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。